molecular formula C19H16N2O3S B5213291 N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide

N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide

Cat. No. B5213291
M. Wt: 352.4 g/mol
InChI Key: SBWHIHLNBYWVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its diverse biological activities. The compound has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its potential toxicity. Studies have shown that the compound can induce cytotoxicity in certain cell types, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide. One potential direction is to further elucidate the compound's mechanism of action. Understanding how N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide exerts its biological effects could lead to the development of more targeted and effective therapies. Another potential direction is to investigate the compound's potential use in combination with other drugs. Studies have shown that N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide can enhance the anticancer activity of certain chemotherapeutic agents, which suggests that it may have potential as a combination therapy. Finally, future research could focus on developing more potent and selective analogs of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide, which could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide involves the reaction of 6-methoxy-3-pyridinylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide as a white solid with a high yield.

Scientific Research Applications

N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-9H-fluorene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19-9-6-15(12-20-19)21-25(22,23)16-7-8-18-14(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHIHLNBYWVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.